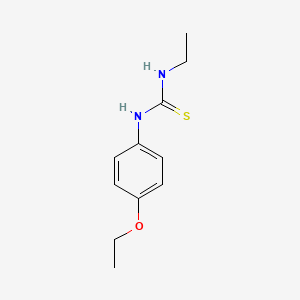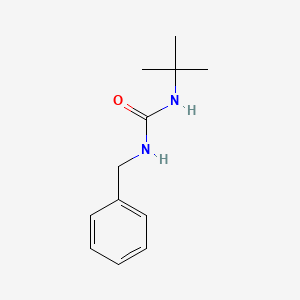![molecular formula C11H11F3N4O3 B3335990 N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) CAS No. 1609404-16-1](/img/structure/B3335990.png)
N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
説明
“N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of a compound can be represented by a SMILES string. For “N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)”, the SMILES string isCNCC1=NC(C2=CC=NC=C2)=NO1.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted. For “N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)”, the predicted boiling point is 309.5±32.0 °C and the predicted density is 1.140±0.06 g/cm3 .科学的研究の応用
Photocytotoxicity and Cellular Imaging
Oxadiazole derivatives have been synthesized and studied for their photocytotoxic properties. Iron(III) complexes incorporating oxadiazole rings, alongside catecholate ligands, have shown unprecedented photocytotoxicity under red light to various cell lines, inducing apoptosis through reactive oxygen species generation. These complexes can interact with DNA and are ingested by cell nuclei, highlighting their potential for targeted photodynamic therapy and cellular imaging (Basu et al., 2014).
Synthetic Routes and Structural Characterization
Efficient synthetic routes have been developed for oxadiazole derivatives, including those with a focus on high-energy compounds. For instance, the synthesis of oxadiazolo[3,4-d]pyridazine trioxides demonstrates the chemical versatility of oxadiazole frameworks, revealing their potential for creating materials with significant energetic properties. The structural characterization of these compounds provides insight into their stability and reactivity, offering a foundation for further application-driven research (Ogurtsov et al., 2018).
Catalytic Applications
Research into diiron(III) complexes featuring tridentate ligands, including pyridinyl and oxadiazole groups, has explored their utility as functional models for methane monooxygenases. These complexes have been tested for their ability to catalyze the selective hydroxylation of alkanes, demonstrating potential applications in synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).
Supramolecular Chemistry
Studies on dinuclear and tetranuclear AgI supramolecular complexes involving oxadiazole rings have unveiled unique structural motifs and coordination modes. These complexes present interesting features for supramolecular assembly, showing how oxadiazole derivatives can contribute to the design and development of new materials with potential applications in molecular recognition, sensing, and nanotechnology (Jin et al., 2019).
Anticancer Activities
Oxadiazolyl tetrahydropyridines have been synthesized and evaluated for their anticancer activities, illustrating the potential of oxadiazole derivatives in medicinal chemistry. The exploration of these compounds against cancer cell lines underscores the ongoing interest in developing new therapeutics based on oxadiazole scaffolds (Redda & Gangapuram, 2007).
Safety and Hazards
“N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)” is classified as an Eye Irritant (category 2) and Skin Irritant (category 2). The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements are P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLYVVZSQPRFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53398981 | |
CAS RN |
1609404-16-1 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-](/img/structure/B3335956.png)

![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)


![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)


![Urea, 1-(hydroxymethyl)-3-[(p-phthalimidophenyl)sulfonyl]-](/img/structure/B3336012.png)
